Ferric salicylate
CAS No.: 30492-15-0
Cat. No.: VC8263173
Molecular Formula: C21H15FeO9
Molecular Weight: 467.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30492-15-0 |
|---|---|
| Molecular Formula | C21H15FeO9 |
| Molecular Weight | 467.2 g/mol |
| IUPAC Name | 2-carboxyphenolate;iron(3+) |
| Standard InChI | InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
| Standard InChI Key | ZRNHBOAYYNHVOY-UHFFFAOYSA-K |
| SMILES | C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] |
Introduction
Chemical Composition and Structural Properties
Molecular Characterization
Ferric salicylate is a trivalent iron complex coordinated with three salicylate anions. Each salicylate ligand donates two oxygen atoms—one from the phenolic hydroxyl group and one from the carboxylate group—to form a chelate structure with the central iron(III) ion . The molecular formula reflects this stoichiometry, with an exact mass of 467.007 g/mol and a polar surface area (PSA) of 139.59 Ų . The compound’s SMILES notation, , and InChI key (ZRNHBOAYYNHVOY-UHFFFAOYSA-K) further confirm its structural configuration .
Table 1: Key Physicochemical Properties of Ferric Salicylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 467.183 g/mol | |
| Exact Mass | 467.007 g/mol | |
| Polar Surface Area | 139.59 Ų | |
| LogP (Partition Coefficient) | 3.037 |
Spectral and Analytical Data
Spectrophotometric studies have been instrumental in characterizing ferric salicylate. The complex exhibits distinct UV-Vis absorption bands attributable to ligand-to-metal charge transfer (LMCT) transitions between the salicylate ligands and the iron(III) center . Stability constant determinations using spectrophotometry at 25°C in 0.5 M ionic strength solutions revealed log K values of 16.1 for the iron(III)-salicylate complex, underscoring its moderate stability in aqueous environments . Protonation equilibria studies further indicate that the aminosalicylate variant of the complex can undergo protonation at the amino group, altering its stability under physiological conditions .
Synthesis and Stability Dynamics
Synthetic Pathways
Ferric salicylate is typically synthesized by reacting iron(III) salts with salicylic acid under controlled pH conditions. Alvarez-Ros et al. (2000) described a method involving the reaction of ferric chloride with sodium salicylate in an aqueous medium, yielding a deep violet-colored complex . The process requires careful pH adjustment to prevent hydrolysis of the iron(III) ion, which competes with complex formation. Alternative approaches include electrochemical synthesis and solid-state reactions, though these are less commonly employed .
Stability and Thermodynamic Parameters
The stability of ferric salicylate is influenced by pH, ionic strength, and the presence of competing ligands. McBryde et al. (1970) determined the stepwise stability constants (log K) for iron(III)-salicylate complexes using spectrophotometric titrations . For the primary complex (), log K₁ was found to be 16.1, while the secondary complex () exhibited log K₂ = 12.8 under 0.5 M ionic strength conditions . These values highlight the compound’s propensity to dissociate in highly acidic or alkaline environments, releasing free iron and salicylate ions.
Table 2: Stability Constants of Iron(III)-Salicylate Complexes
| Complex | log K (25°C, 0.5 M Ionic Strength) |
|---|---|
| 16.1 | |
| 12.8 | |
| 9.4 |
Biological Interactions and Toxicological Effects
Lipid Peroxidation and Hepatic Damage
In vivo studies on Sprague-Dawley rats revealed that ferric salicylate administration (15 mg Fe/kg body weight) induces significant oxidative stress, marked by elevated thiobarbituric acid-reactive substances (TBARS) and conjugated dienes in both plasma and liver tissues . Hepatic total cholesterol decreased by 22% (), accompanied by a 45% reduction in cholesteryl esters, suggesting disruption of lipid storage and transport mechanisms . These effects were attributed to the pro-oxidant activity of iron, which catalyzes Fenton reactions, generating hydroxyl radicals that peroxidize polyunsaturated fatty acids in cellular membranes .
Impact on Microbial Iron Metabolism
In Mycobacterium smegmatis, salicylic acid serves as a precursor for siderophores like mycobactin and carboxymycobactin, which are critical for iron acquisition . Mutant strains deficient in salicylate synthesis (e.g., S99) exhibited growth arrest unless supplemented with exogenous salicylate, indicating its essential role beyond siderophore production . Paradoxically, p-aminosalicylate (PAS) at 100 μg/mL increased intracellular salicylate levels three- to eightfold while inhibiting mycobactin synthesis by 40–80%, suggesting competition for enzymatic pathways involved in siderophore assembly .
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